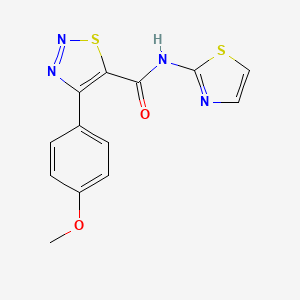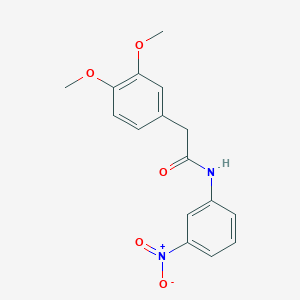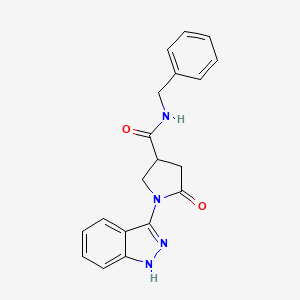
4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzoyl chloride with thiosemicarbazide to form the intermediate 4-(4-methoxyphenyl)-1,3-thiazol-2-yl-thiosemicarbazide. This intermediate is then cyclized using appropriate reagents to form the final thiadiazole ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxyphenyl)-1,3-thiazol-2-ol
- 4-(4-methoxyphenyl)-1,3-thiazol-2-ylmethanol
- 4-(4-methoxyphenyl)-1,3-thiazol-2-ylhydrazone
Uniqueness
4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H10N4O2S2 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C13H10N4O2S2/c1-19-9-4-2-8(3-5-9)10-11(21-17-16-10)12(18)15-13-14-6-7-20-13/h2-7H,1H3,(H,14,15,18) |
InChI Key |
MDKLTGITZOHOSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-dimethoxy-2-nitro-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14938179.png)
![3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide](/img/structure/B14938183.png)
![4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylisoquinolin-1(2H)-one](/img/structure/B14938184.png)

![Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B14938197.png)
![[4-(2-Methoxyphenyl)piperazin-1-yl][2-(pyridin-4-yl)quinolin-4-yl]methanone](/img/structure/B14938198.png)
![Ethyl 4-{[4-(acetylamino)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B14938211.png)
![2-({2-[(4-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl acetate](/img/structure/B14938212.png)

![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide](/img/structure/B14938233.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B14938241.png)
![ethyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14938255.png)

